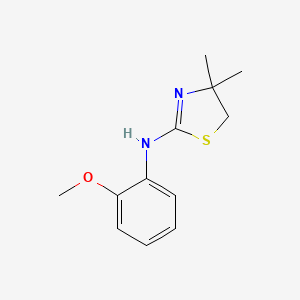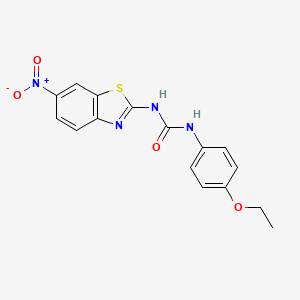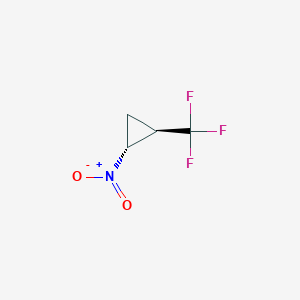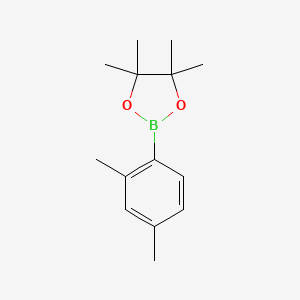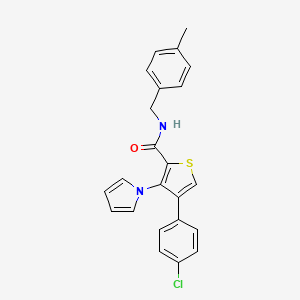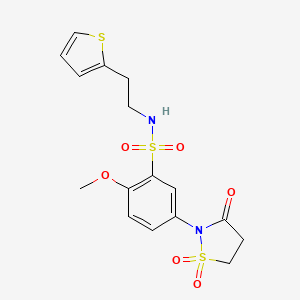![molecular formula C22H19ClF3N3O2 B2778263 (6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone CAS No. 1326936-25-7](/img/structure/B2778263.png)
(6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone” is a complex organic compound. Its molecular formula is C23H21ClF3N3O, with an average mass of 447.880 Da .
Molecular Structure Analysis
The compound contains several functional groups, including a quinoline ring, a trifluoromethyl group, a benzyl group, and a morpholine ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Quinazoline derivatives, including compounds structurally similar to (6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone, have demonstrated significant biological activity. The synthesis process involves multiple steps, including esterification, amidation, reduction, and condensation reactions. These compounds exhibit good biological activity due to their nitrogen-containing heterocyclic structures (Xu Li-feng, 2011).
Antimalarial and Anticancer Properties
- A study on 7-benz[c]acridinemethanols, which are structurally related to quinolinemethanols, has been conducted to explore their potential as antimalarial agents. The synthesis of these compounds involves halogenation, acylation, and epoxide formation, demonstrating their versatility in medicinal chemistry applications. These compounds show promise due to their rigid, tetracyclic structure, which is believed to contribute to their antimalarial properties (A. Rosowsky et al., 1971).
Fluorescence Sensing
- The compound has been explored for its potential in fluorescence sensing, particularly in pH detection. A related Schiff-base molecule demonstrates ratiometric fluorescent chemosensing for pH, indicating that structurally similar compounds could be applied in biochemical and medical research for detecting and monitoring pH changes in various biological and environmental samples (S. Halder et al., 2018).
Neurological Disease Research
- In neurological disease research, specifically Parkinson's disease, a compound structurally related to this compound has been synthesized for potential use as a PET imaging agent. This highlights the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).
Antimicrobial and Antimalarial Agents
- Novel quinoline-based 1,2,3-triazoles have been synthesized from derivatives structurally similar to the target compound, showcasing their application as antimicrobial and antimalarial agents. This illustrates the compound's potential in contributing to the development of new therapeutic agents for infectious diseases (Y. Parthasaradhi et al., 2015).
Eigenschaften
IUPAC Name |
[6-chloro-4-[[2-(trifluoromethyl)phenyl]methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N3O2/c23-15-5-6-19-16(11-15)20(17(13-27-19)21(30)29-7-9-31-10-8-29)28-12-14-3-1-2-4-18(14)22(24,25)26/h1-6,11,13H,7-10,12H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIDVJLWXUPXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778180.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2778181.png)
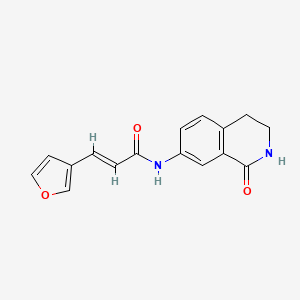
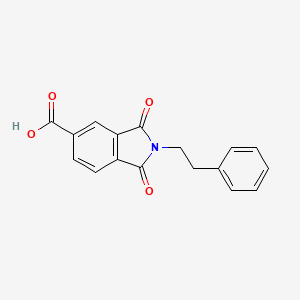
![2-[(4-bromophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2778191.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-3-carboxamide](/img/structure/B2778192.png)
